Cas no 2228418-68-4 (2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol)

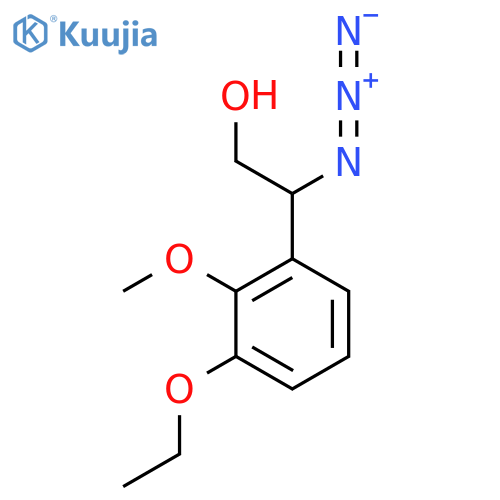

2228418-68-4 structure

商品名:2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol

- EN300-1820037

- 2228418-68-4

-

- インチ: 1S/C11H15N3O3/c1-3-17-10-6-4-5-8(11(10)16-2)9(7-15)13-14-12/h4-6,9,15H,3,7H2,1-2H3

- InChIKey: QPSNWZNLDMXXHL-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1=CC=CC(=C1OC)C(CO)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 237.11134135g/mol

- どういたいしつりょう: 237.11134135g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 53Ų

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1820037-0.25g |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol |

2228418-68-4 | 0.25g |

$723.0 | 2023-09-19 | ||

| Enamine | EN300-1820037-0.5g |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol |

2228418-68-4 | 0.5g |

$754.0 | 2023-09-19 | ||

| Enamine | EN300-1820037-0.05g |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol |

2228418-68-4 | 0.05g |

$660.0 | 2023-09-19 | ||

| Enamine | EN300-1820037-10.0g |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol |

2228418-68-4 | 10g |

$3376.0 | 2023-05-25 | ||

| Enamine | EN300-1820037-2.5g |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol |

2228418-68-4 | 2.5g |

$1539.0 | 2023-09-19 | ||

| Enamine | EN300-1820037-1.0g |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol |

2228418-68-4 | 1g |

$785.0 | 2023-05-25 | ||

| Enamine | EN300-1820037-5g |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol |

2228418-68-4 | 5g |

$2277.0 | 2023-09-19 | ||

| Enamine | EN300-1820037-0.1g |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol |

2228418-68-4 | 0.1g |

$691.0 | 2023-09-19 | ||

| Enamine | EN300-1820037-5.0g |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol |

2228418-68-4 | 5g |

$2277.0 | 2023-05-25 | ||

| Enamine | EN300-1820037-10g |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol |

2228418-68-4 | 10g |

$3376.0 | 2023-09-19 |

2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

2228418-68-4 (2-azido-2-(3-ethoxy-2-methoxyphenyl)ethan-1-ol) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量